

# What is Styrene-(ring-13C6) and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Styrene-(ring-13C6)

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### An In-depth Technical Guide to Styrene-(ring-13C6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Styrene-(ring-13C6)**, a stable isotope-labeled form of styrene. It details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in quantitative analytical methods crucial for research and development.

## **Core Concepts: Definition and Structure**

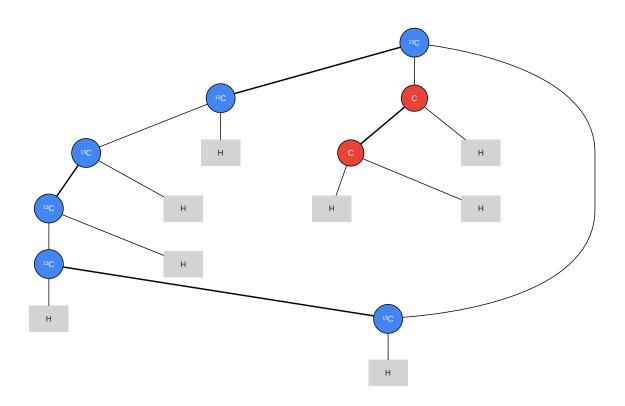
**Styrene-(ring-13C6)** is an isotopically labeled version of styrene, an organic compound with the chemical formula  $C_8H_8$ .[1][2][3] In this specific isotopologue, the six carbon atoms that form the benzene ring are all heavy carbon-13 ( $^{13}$ C) isotopes, while the two carbon atoms of the vinyl group remain as the common carbon-12 ( $^{12}$ C) isotope.[1][4] This labeling results in a mass shift of +6 compared to unlabeled styrene, a critical feature for its use in mass spectrometry-based applications.[5]

The fundamental structure consists of a vinyl group (-CH=CH<sub>2</sub>) attached to a benzene ring.[3] Its IUPAC name is ethenyl(1,2,3,4,5,6-<sup>13</sup>C<sub>6</sub>)cyclohexatriene.[1][4] Like its unlabeled counterpart, it is a colorless, oily liquid.[3]

#### **Chemical Structure Visualization**



The diagram below illustrates the molecular structure, highlighting the position of the carbon-13 isotopes within the aromatic ring.



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Figure 1: Chemical Structure of Styrene-(ring-13C6)

## **Physicochemical Properties**

The incorporation of <sup>13</sup>C isotopes results in a higher molecular weight and mass compared to natural styrene, while other physical properties remain largely similar.



Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> (with six <sup>13</sup> C atoms)	[1]
Molecular Weight	110.11 g/mol	[1][4]
Exact Mass	110.08272927 Da	[1]
Monoisotopic Mass	110.08272927 Da	[1]
Boiling Point	145-146 °C	[4][5]
Density	0.961 g/mL at 25 °C	[5]
CAS Number	287399-41-1	[1]
Isotopic Purity	≥99 atom % <sup>13</sup> C	[5]
Chemical Purity	≥98%	[5]
Appearance	Colorless liquid	[2][3]
Stabilizer	Often contains hydroquinone or 4-tert-butylcatechol	[1][5]

### **Applications in Research and Drug Development**

The primary utility of **Styrene-(ring-13C6)** lies in its application as an internal standard for quantitative analysis. Stable isotope labeling is a preferred method in analytical chemistry as it allows researchers to study metabolic pathways and quantify substances in complex matrices with high precision and accuracy.[4]

#### **Key Applications:**

- Metabolic Studies: It is used as a tracer to investigate the metabolic fate of styrene in biological systems. Styrene is metabolized in the body to intermediates like styrene-7,8oxide, and its urinary mercapturic acid metabolites are specific biomarkers for exposure.
- Internal Standard in Mass Spectrometry: Due to its identical chemical behavior and distinct mass, **Styrene-(ring-13C6)** is an ideal internal standard for quantifying unlabeled styrene



and its metabolites in biological samples (e.g., urine, blood) and environmental samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

 Environmental Monitoring: It serves as a standard for the detection and quantification of styrene, an environmental pollutant, in air, water, and soil samples.[4]

#### **Experimental Protocols: A General Methodology**

**Styrene-(ring-13C6)** is frequently employed in bioanalytical methods to determine exposure to styrene. The following outlines a typical workflow for the quantification of styrene metabolites in urine using LC-MS/MS with a stable isotope-labeled internal standard.

## Protocol: Quantification of Phenylhydroxyethyl Mercapturic Acids (PHEMAs) in Urine

- Sample Preparation:
  - A known quantity of the internal standard, <sup>13</sup>C<sub>6</sub>-labeled PHEMAs (derived from **Styrene- (ring-13C6)**), is spiked into a human urine sample.
  - The sample may undergo enzymatic hydrolysis or other pretreatment steps to release conjugated metabolites.
- Analyte Extraction:
  - The analytes (PHEMAs) and the internal standard are extracted from the urinary matrix.
     This is often automated using online solid-phase extraction (SPE) with materials like restricted access material (RAM) columns, which separate small analyte molecules from larger matrix components like proteins.
- Chromatographic Separation:
  - The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
  - The analytes and the internal standard are separated from other remaining matrix
     components on an analytical column (e.g., a C18 reverse-phase column) based on their



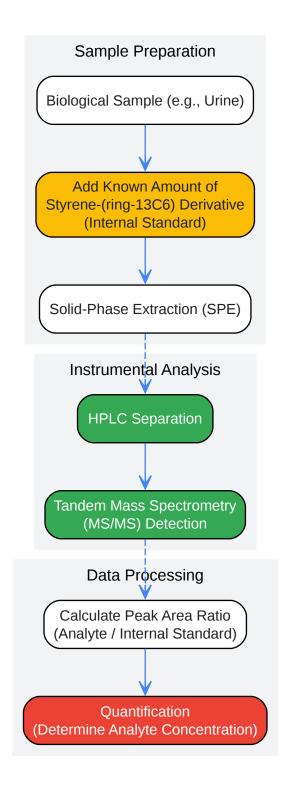
physicochemical properties. This ensures that only the compounds of interest enter the mass spectrometer at a specific time.

- Mass Spectrometric Detection:
  - The column effluent is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).
  - The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analytes and the <sup>13</sup>C<sub>6</sub>-labeled internal standard (Multiple Reaction Monitoring -MRM). The distinct mass difference allows for simultaneous and unambiguous detection.
- Quantification:
  - The concentration of the native analyte is calculated by comparing the peak area ratio of the analyte to the known concentration of the internal standard. This ratio corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[2]

#### **Experimental Workflow Diagram**

The following diagram illustrates the logical flow of using a stable isotope-labeled standard in a typical bioanalytical LC-MS/MS experiment.





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Figure 2: Workflow for Bioanalysis Using an Internal Standard



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- To cite this document: BenchChem. [What is Styrene-(ring-13C6) and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334048#what-is-styrene-ring-13c6-and-its-chemical-structure]

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